5-Nitro-2-(trifluoromethoxy)benzaldehyde
Overview
Description
5-Nitro-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO4 and a molecular weight of 235.12 g/mol It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzaldehyde core
Preparation Methods
The synthesis of 5-Nitro-2-(trifluoromethoxy)benzaldehyde typically involves the nitration of 2-(trifluoromethoxy)benzaldehyde. The nitration process can be carried out using fuming nitric acid and sulfuric acid as nitrating agents . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. Industrial production methods may involve continuous-flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
5-Nitro-2-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles (e.g., amines, thiols), and oxidizing agents . Major products formed from these reactions include 5-amino-2-(trifluoromethoxy)benzaldehyde and 5-nitro-2-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
5-Nitro-2-(trifluoromethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethoxy)benzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to antimicrobial or anticancer effects. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
5-Nitro-2-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Bromo-2-nitro-4-(trifluoromethoxy)benzaldehyde: Contains a bromine atom, which can participate in additional substitution reactions.
5-Nitro-2-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, affecting its reactivity and applications.
Properties
IUPAC Name |
5-nitro-2-(trifluoromethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-1-6(12(14)15)3-5(7)4-13/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIGJLBSZLEGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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